molecular formula C7H4Br2O2 B1298454 3,4-Dibromobenzoic acid CAS No. 619-03-4

3,4-Dibromobenzoic acid

Cat. No.: B1298454
CAS No.: 619-03-4
M. Wt: 279.91 g/mol
InChI Key: DHMPDNLGFIBQCK-UHFFFAOYSA-N
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Description

3,4-Dibromobenzoic acid is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its crystalline structure and is widely used in various chemical and industrial applications.

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.78 and 2.91 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibromobenzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with its targets.

Biochemical Analysis

Biochemical Properties

3,4-Dibromobenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and accumulation of certain metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, resulting in conformational changes that inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects. At high doses, this compound can cause toxic effects, including liver and kidney damage, due to its inhibitory effects on key metabolic enzymes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of foreign compounds. The compound can affect metabolic fluxes by inhibiting these enzymes, leading to altered levels of metabolites and potential accumulation of toxic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobenzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the nitration of toluene to obtain para-nitrotoluene, followed by reduction using Fe/HCl to yield para-aminotoluene. This intermediate is then brominated to form 1-amino-2,5-dibromo-4-methylbenzene. Subsequent reactions with NaNO2/HCl produce a diazonium salt, which is reduced using H2PO3 to yield 3,4-dibromotoluene. Finally, oxidation with potassium permanganate results in this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Reducing agents such as iron in hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation may produce different brominated aromatic compounds .

Scientific Research Applications

3,4-Dibromobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dibromobenzoic acid
  • 3,5-Dibromobenzoic acid
  • 4,5-Dibromophthalic acid

Comparison: 3,4-Dibromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2,3-Dibromobenzoic acid and 3,5-Dibromobenzoic acid, this compound exhibits distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

3,4-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMPDNLGFIBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347662
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-03-4
Record name 3,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A saturated aqueous solution of potassium permanganate (61.3 g, 388 mmol) was added in portions to a well stirred solution of 3,4-dibromotoluene (40.4 g, 162 mmol) in acetic acid (700 mL) while maintaining the temperature between 70 and 80° C. After addition, the suspension was stirred for an additional 4 hours at 80° C. The solution was concentrated on a rotary evaporator, the residue treated with 5 N NaOH (700 mL) and heated under reflux for 2 hours. The MnO2 cake was filtered from solution and washed thoroughly with hot water. The filtrate was extracted with hexane (2×100 mL) and acidified with concentrated HCl pH 2. Collected white precipitate by filtration. Washed precipitate with water and dried under high vacuum. Obtained 16.59 gram (37% yield) of 3,4-dibromobenzoic acid. 1H NMR (300 MHz, DMSO-d6): δ13.47 (singlet, 1H), 8.14 (singlet, 1H), 7.88 (doublet, J=8.1 Hz, 1H), 7.99 (doublet, J=8.1 Hz, 1H). 13C NMR (300 MHz, DMSO-d6): δ165.72, 134.42, 134.18, 132.07, 129.96, 129.32, 124.40.
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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